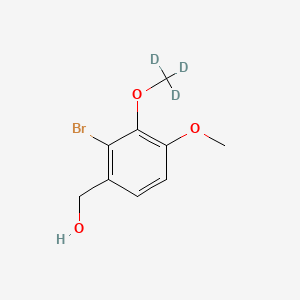
Piretanide-d4 Methyl Ester (Major)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piretanide-d4 Methyl Ester (Major) is a deuterated form of Piretanide, a loop diuretic used primarily in the management of hypertension and edema associated with cardiac, hepatic, and renal conditions. The compound has a molecular formula of C18H16D4N2O5S and a molecular weight of 380.45 . It is primarily used in research settings, particularly in proteomics.
Méthodes De Préparation
The synthesis of Piretanide-d4 Methyl Ester (Major) involves the incorporation of deuterium atoms into the Piretanide molecule. The synthetic route typically includes the esterification of Piretanide with deuterated methanol under acidic conditions.
Analyse Des Réactions Chimiques
Piretanide-d4 Methyl Ester (Major) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group, using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, and catalysts such as palladium on carbon. Major products formed from these reactions include deuterated analogs of the original compound .
Applications De Recherche Scientifique
Piretanide-d4 Methyl Ester (Major) is extensively used in scientific research, particularly in the following fields:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies involving the transport and metabolism of diuretics.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the behavior of diuretics in the body.
Industry: Applied in the development of new diuretic drugs and in quality control processes
Mécanisme D'action
The mechanism of action of Piretanide-d4 Methyl Ester (Major) is similar to that of Piretanide. It acts by inhibiting the sodium-potassium-chloride cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, potassium, and chloride, resulting in diuresis. The molecular targets involved include the solute carrier family 12 member 1 (SLC12A1) protein .
Comparaison Avec Des Composés Similaires
Piretanide-d4 Methyl Ester (Major) can be compared with other similar compounds such as:
Bumetanide: Another loop diuretic with a similar mechanism of action but different chemical structure.
Furosemide: A widely used loop diuretic with a different molecular formula and pharmacokinetic profile.
Torsemide: Known for its longer duration of action compared to Piretanide.
The uniqueness of Piretanide-d4 Methyl Ester (Major) lies in its deuterated form, which provides advantages in research applications, particularly in mass spectrometry and NMR spectroscopy .
Propriétés
Numéro CAS |
1794753-37-9 |
|---|---|
Formule moléculaire |
C18H20N2O5S |
Poids moléculaire |
380.451 |
Nom IUPAC |
methyl 4-phenoxy-3-sulfamoyl-5-(2,2,5,5-tetradeuteriopyrrolidin-1-yl)benzoate |
InChI |
InChI=1S/C18H20N2O5S/c1-24-18(21)13-11-15(20-9-5-6-10-20)17(16(12-13)26(19,22)23)25-14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H2,19,22,23)/i9D2,10D2 |
Clé InChI |
WYUJUHDZHVCFGK-YQUBHJMPSA-N |
SMILES |
COC(=O)C1=CC(=C(C(=C1)S(=O)(=O)N)OC2=CC=CC=C2)N3CCCC3 |
Synonymes |
3-(Aminosulfonyl)-4-phenoxy-5-(1-pyrrolidinyl-d4)benzoic Acid Methyl Ester; Arelix-d4 Methyl Ester; Arlix-d4 Methyl Ester; Diumax-d4 Methyl Ester; Eurelix-d4 Methyl Ester; HOE 118-d4 Methyl Ester; S 73-4118-d4 Methyl Ester; Tauliz-d4 Methyl Ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



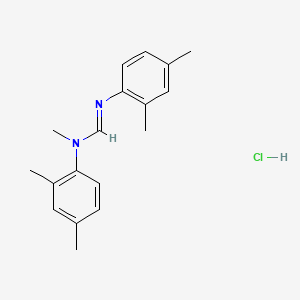
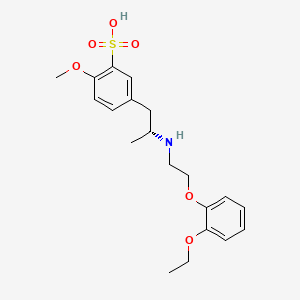
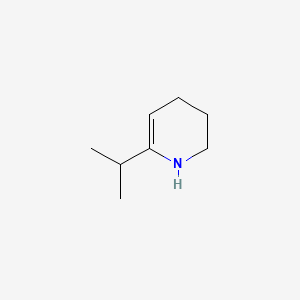

![1,3-Thiazol-5-ylmethyl N-[(1S,2S,4S)-4-(acetylamino)-1-benzyl-2-hydroxy-5-phenylpentyl]carbamate](/img/structure/B588941.png)
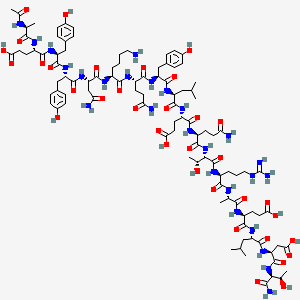
![3-{[(Butan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B588944.png)


